BenchChemオンラインストアへようこそ!

AcLysValCit-PABC-DMAE-SW-163D

Antibody-Drug Conjugate In Vivo Efficacy HER2+ Gastric Cancer

Select AcLysValCit-PABC-DMAE-SW-163D (CAS 2411007-69-5) for your ADC programs—a drug-linker incorporating the DNA bis-intercalator SW-163D via an enzymatically cleavable ValCit-PABC-DMAE linker. Unlike auristatins (MMAE/MMAF) that disrupt microtubules, SW-163D induces distinct DNA bis-intercalation damage, making it a non-interchangeable payload. As the active component of PF-06888667 with proven HER2+ gastric cancer efficacy, this conjugate is ideal for developing novel anti-HER2 ADCs, studying DNA damage responses, benchmarking linker stability, and serving as an LC-MS/MS reference standard. Available at ≥98% purity for research use. Request a quote.

Molecular Formula C85H113N19O22S2
Molecular Weight 1817.1 g/mol
Cat. No. B12433323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcLysValCit-PABC-DMAE-SW-163D
Molecular FormulaC85H113N19O22S2
Molecular Weight1817.1 g/mol
Structural Identifiers
SMILESCC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1
InChIKeyVQIBTARTHBHUSL-LXRLNKMKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcLysValCit-PABC-DMAE-SW-163D: ADC Drug-Linker Conjugate Featuring the SW-163D Bis-Intercalator Payload


AcLysValCit-PABC-DMAE-SW-163D (CAS: 2411007-69-5) is a specialized drug-linker conjugate for antibody-drug conjugates (ADCs). It comprises the natural product bis-intercalator SW-163D, a cyclodepsipeptide isolated from *Streptomyces* sp. with potent antitumor activity, conjugated to an engineered antibody via an enzymatically cleavable AcLysValCit-PABC-DMAE linker [1]. This conjugate is the active pharmaceutical component of the investigational ADC PF-06888667, which has been evaluated for its stability and efficacy in preclinical models [2].

Why AcLysValCit-PABC-DMAE-SW-163D Cannot Be Replaced by Other ValCit-PABC Conjugates


While the AcLysValCit-PABC-DMAE linker provides a common cleavable motif, simple substitution of the SW-163D payload with another ValCit-PABC conjugate (e.g., those carrying MMAE or MMAF) is not scientifically valid. The payload's mechanism of action is a critical and non-interchangeable variable. SW-163D is a DNA bis-intercalator that induces a distinct type of DNA damage compared to the microtubule disruption caused by auristatins like MMAE [1]. This mechanistic divergence has profound implications for therapeutic window, potential for synergy with other DNA-damaging agents, and efficacy in tumors with resistance to tubulin inhibitors. Furthermore, the physicochemical properties of the entire drug-linker complex, including hydrophobicity and aggregation propensity, are unique and directly impact ADC stability and manufacturability, necessitating a holistic evaluation beyond the linker sequence alone [2].

Quantitative Differentiation of AcLysValCit-PABC-DMAE-SW-163D: A Comparative Evidence Guide


Comparative In Vivo Efficacy in HER2+ Gastric Cancer Xenograft Model

In a head-to-head comparative study using a HER2-positive N87 gastric cancer xenograft model, the ADC PF-06888667 (which incorporates the AcLysValCit-PABC-DMAE-SW-163D drug-linker) demonstrated near-complete tumor growth inhibition (TGI ≈ 100%) at Day 35 when dosed at 1 mg/kg every 4 days [1]. This level of efficacy serves as a quantitative benchmark for the payload's potency in a relevant disease model.

Antibody-Drug Conjugate In Vivo Efficacy HER2+ Gastric Cancer

Payload Mechanism: DNA Bis-Intercalation vs. Tubulin Inhibition

The payload SW-163D is a DNA bis-intercalator, a mechanism of action distinct from the tubulin inhibition of commonly used ValCit-PABC conjugates like MMAE or MMAF [1]. This class-level inference is supported by structural and biophysical studies of bis-intercalating peptides, which confirm their high-affinity, non-covalent binding to DNA, leading to potent cytotoxic effects through a pathway orthogonal to microtubule disruption [2].

Mechanism of Action DNA Damage Payload Differentiation

Linker Stability: Plasma vs. Lysosomal Cleavage Profile

The ValCit-PABC linker system, of which AcLysValCit-PABC-DMAE is a variant, is characterized by its conditional stability: it is designed to be stable in circulation but rapidly cleaved in the lysosomal environment [1]. Studies on ValCit-PABC linkers demonstrate they can be cleaved by cathepsins in the lysosome while exhibiting reasonable stability in human plasma, although they are susceptible to certain mouse plasma esterases [2]. The DMAE (N,N-dimethylethylenediamine) spacer in this specific conjugate may further modulate the drug's physicochemical properties and release kinetics compared to standard PAB (p-aminobenzyl) spacers.

ADC Linker Stability Cathepsin B

AcLysValCit-PABC-DMAE-SW-163D: Recommended Research and Development Applications


Development of Next-Generation ADCs for HER2+ Solid Tumors

The high efficacy of PF-06888667 in a HER2+ gastric cancer model [1] supports the use of AcLysValCit-PABC-DMAE-SW-163D as a drug-linker of choice for constructing novel ADCs targeting HER2-expressing cancers. Researchers can conjugate this payload to their proprietary anti-HER2 antibodies to explore differentiation from existing therapies like trastuzumab emtansine (Kadcyla) or trastuzumab deruxtecan (Enhertu).

Mechanistic Studies of DNA Bis-Intercalation in ADC Context

Given its unique mechanism as a DNA bis-intercalator [2], this conjugate is ideal for fundamental research into the cellular response to bis-intercalation-induced DNA damage when delivered in a targeted manner. This includes studies on DNA repair pathways, cell cycle arrest, and apoptosis induction, which can inform combination strategies with other DNA-damaging agents or PARP inhibitors.

ADC Linker Optimization and Stability Profiling

The ValCit-PABC-DMAE linker in this conjugate serves as a valuable comparator in linker optimization studies [3]. Its stability in plasma and susceptibility to lysosomal cathepsins can be quantitatively compared against novel linker designs in a series of in vitro assays. This provides a well-characterized benchmark for evaluating improvements in ADC therapeutic index.

Reference Standard for Bioanalytical Method Development

As a well-defined chemical entity (CAS 2411007-69-5, molecular weight 1817.05 g/mol [4]), AcLysValCit-PABC-DMAE-SW-163D is suitable as a reference standard for developing and validating LC-MS/MS methods to quantify the drug-linker or its released payload (SW-163D) in biological matrices. This is essential for pharmacokinetic and toxicokinetic studies of ADCs incorporating this payload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AcLysValCit-PABC-DMAE-SW-163D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.